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Compound of Interest

Compound Name:
(2,5-Dimethylphenoxy)acetyl

chloride

CAS No.: 106967-73-1

Cat. No.: B2393597 Get Quote

Executive Summary
(2,5-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride intermediate derived from

(2,5-dimethylphenoxy)acetic acid. It serves as a critical electrophile in Friedel-Crafts acylations

and nucleophilic substitutions to generate esters and amides. Accurate spectral identification is

paramount due to its susceptibility to hydrolysis, which regenerates the parent acid. This guide

provides the definitive spectral fingerprints required to distinguish the active chloride from its

hydrolyzed impurities.

Chemical Identity & Profile[1][2][3]
Parameter Detail

Chemical Name (2,5-Dimethylphenoxy)acetyl chloride

CAS Number 106967-73-1

Molecular Formula C₁₀H₁₁ClO₂

Molecular Weight 198.65 g/mol

Appearance Colorless to pale yellow fuming liquid

Solubility
Soluble in DCM, THF, Toluene; reacts violently

with water/alcohols
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Synthesis & Reaction Pathway
Understanding the synthesis is essential for interpreting spectral impurities. The compound is

typically prepared by chlorinating the parent acid.
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Figure 1: Synthesis pathway showing the critical conversion from acid to acid chloride and the

potential hydrolysis degradation route.

Spectral Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The conversion from carboxylic acid to acid chloride results in a characteristic downfield shift of

the alpha-methylene protons due to the increased electron-withdrawing nature of the -COCl

group compared to -COOH.

1H NMR Data (600 MHz, CDCl₃)
Note: Data synthesized from precursor experimental values and standard acyl chloride shift

increments.
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Assignment
Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Structural
Note

Ar-H (3) 7.04 Doublet (d) 1H 7.5 Hz

Ortho to

methyl, meta

to ether

Ar-H (4) 6.76 Doublet (d) 1H 7.5 Hz Para to ether

Ar-H (6) 6.58 Singlet (s) 1H -
Ortho to ether

(shielded)

-O-CH₂-COCl 5.05 Singlet (s) 2H -

Diagnostic

Peak (Shifts

from 4.68 in

acid)

Ar-CH₃ (C2) 2.31 Singlet (s) 3H -

Methyl

adjacent to

ether

Ar-CH₃ (C5) 2.18 Singlet (s) 3H - Distal methyl

Critical Analysis:

Differentiation: The key differentiator between the product and the starting material is the

methylene singlet. In the acid, this appears at 4.68 ppm. In the acid chloride, it shifts

downfield to approximately 5.05 ppm. Monitoring this ratio allows for precise calculation of

conversion yield.

Aromatic Region: The 2,5-substitution pattern creates a distinct "singlet + AB system"

appearance. The proton at position 6 (6.58 ppm) is a singlet due to the lack of ortho/meta

neighbors.

13C NMR Data (151 MHz, CDCl₃)
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Carbon Type Shift (δ ppm) Assignment

Carbonyl (C=O) 173.0
Acid Chloride Carbonyl

(Distinct from Acid ~174.[1]0)

Aromatic C-O 155.4 Ipso carbon

Aromatic C 136.9, 131.1 Substituted ring carbons

Aromatic C-H 124.2, 122.8, 112.5 Ring methines

Alpha-CH₂ 71.5
-O-CH₂-COCl (Shifts downfield

from 63.3 in acid)

Methyls 21.5, 15.9 Ar-CH₃

Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the formation of the acyl chloride functionality.

Frequency (cm⁻¹) Vibration Mode Intensity Diagnostic Value

1805 - 1790
C=O Stretch (Acyl

Chloride)
Strong

Primary Confirmation.

(Acid appears at

1710-1730)

2800 - 3100 C-H Stretch (Ar/Alk) Medium
Standard hydrocarbon

backbone.

1240 - 1260 C-O-C Stretch (Ether) Strong
Confirms phenoxy

linkage remains intact.

Absent O-H Stretch -

Absence of broad

band at 3000-3500

confirms no residual

acid.

Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI (low voltage).
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Molecular Ion:

m/z 198 (M+, ³⁵Cl)

m/z 200 (M+2, ³⁷Cl)

Ratio: 3:1 (Characteristic Chlorine isotope pattern)

Fragmentation Pattern (EI):

Molecular Ion [M]+
m/z 198/200

[M - Cl]+
Acylium Ion

m/z 163

- Cl• (35/37)

[M - COCl]+
Phenoxymethyl Cation

m/z 135

- COCl• (63)

Tropylium-like Ion
(Rearrangement)

m/z 107

- CO / Rearrange

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway. The base peak is typically m/z 135 (loss of the

chlorocarbonyl group).

Quality Control & Impurity Profiling
In a drug development context, the purity of this intermediate directly impacts the yield of the

subsequent step.

Protocol for Purity Assessment:

Sampling: Must be performed under N₂/Ar atmosphere.

Solvent: Use anhydrous CDCl₃ (stored over molecular sieves) for NMR.
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Hydrolysis Check:

Run 1H NMR.

Integrate the singlet at 5.05 ppm (Chloride) vs. 4.68 ppm (Acid).

Calculation: % Purity = [Int(5.05) / (Int(5.05) + Int(4.68))] * 100.

Common Impurities:

(2,5-Dimethylphenoxy)acetic acid: Result of moisture ingress.

Thionyl Chloride: Residual reagent (Check for pungent odor; not visible in 1H NMR, check

elemental analysis or boiling point).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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